molecular formula C7H5BrFNO2 B1420768 Methyl 5-bromo-2-fluoroisonicotinate CAS No. 1214375-45-7

Methyl 5-bromo-2-fluoroisonicotinate

Cat. No.: B1420768
CAS No.: 1214375-45-7
M. Wt: 234.02 g/mol
InChI Key: VXNAVZKNAMKBFS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoroisonicotinate is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are substituted with bromine and fluorine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-fluoroisonicotinate can be synthesized through the esterification of 5-bromo-2-fluoropyridine-4-carboxylic acid. The process involves the following steps :

    Starting Material: 5-bromo-2-fluoropyridine-4-carboxylic acid.

    Reagents: Triphenylphosphine (Ph3P), methanol (MeOH), and di-isopropyl azodicarboxylate (DIAD).

    Solvent: Tetrahydrofuran (THF).

    Conditions: The reaction is carried out at 0°C initially and then warmed to room temperature. The mixture is stirred for 30 minutes.

The reaction yields this compound as a white solid with an 88% yield after purification by silica gel column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.

Scientific Research Applications

Methyl 5-bromo-2-fluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-fluoroisonicotinate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-fluoroisonicotinate is unique due to the simultaneous presence of bromine and fluorine atoms on the pyridine ring. This dual substitution can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-bromo-2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNAVZKNAMKBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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